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Compound of Interest

Compound Name: F0045(S)

Cat. No.: B15563857

A detailed guide for researchers on the binding mechanisms of two promising influenza A
fusion inhibitors.

This guide provides a comprehensive comparison of the binding modes of two small-molecule
influenza A virus inhibitors, FO045(S) and JNJ4796. Both molecules target the highly conserved
stem region of hemagglutinin (HA), the primary surface glycoprotein of the influenza virus,
thereby preventing the conformational changes necessary for viral entry into host cells.[1][2][3]
This analysis is intended for researchers, scientists, and professionals in the field of drug
development seeking to understand the structural basis of inhibition for these compounds.

Overview of Binding and Mechanism of Action

F0045(S) and JNJ4796 are both recognized for their ability to neutralize a broad range of group
1 influenza A viruses, including various H1N1 and H5N1 strains.[1][3] They achieve this by
binding to a conserved hydrophobic groove at the interface of the HA1 and HA2 subunits in the
HA stem. This binding stabilizes the pre-fusion conformation of the HA trimer, effectively
preventing the low pH-induced structural rearrangements that are essential for the fusion of
viral and endosomal membranes. The binding sites of both molecules significantly overlap with
the epitopes of broadly neutralizing antibodies (bnAbs) such as CR6261, FI6v3, and CR9114,
underscoring the therapeutic potential of targeting this region.

Quantitative Comparison of Binding and Activity
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The following table summarizes the key quantitative data for FO045(S) and JNJ4796, including
binding affinities and antiviral potencies against various influenza strains.

Parameter F0045(S) JNJ4796

0.3 uM (H1/PR8) 0.8 uM
Binding Affinity (KD) (H1/Cal04) 0.5 uMm
(H1/Mich15)

Not explicitly stated in the

provided results.

1.9 uM (H1IN1 A/PR/8/1934)

66 nM (H1/Cal) 22 nM
. . 1.6 uM (H1/Beijing) 3.9 uM
Antiviral Activity (EC50) (H1/PR8) 13 nM (H1/S106)

(H1/Cal04) 22.8 uM (H5 )
) 3.24 uM (H5/Viet)
A/Vietnam/1203/2004)

, ~301 A2 (~130 A2 on HA1 and
Buried Surface Area (BSA) ~453 A2 (H1) ~472 A2 (H5)
171 A2 on HA2)

Detailed Binding Mode Analysis

While both molecules target the same pocket, their specific interactions and orientations exhibit
subtle but important differences.

F0045(S) Binding Mode

The co-crystal structure of FO045(S) in complex with HIN1 HA (A/Puerto Rico/8/1934) reveals
that it binds in a hydrophobic cavity at the HA1-HAZ2 interface. The binding is characterized by a
network of polar and non-polar interactions:

e Hydrogen Bonding: The amide carbonyl of FO045(S) forms a direct hydrogen bond with the
sidechain hydroxyl group of Thr318 from the HA1 subunit.

o CH-1t Interactions: The A ring of FO045(S) engages in a CH-Tt interaction with the Cy2 of
Thr318 (HA1). The C ring of FO045(S) establishes further CH-1t interactions with His18
(HA1) and Trp21 (HA2).

e Non-polar Contacts: Additional hydrophobic interactions are made with residues Val40 from
HAL and Thr41, lle45, lle48, and Val52 from HAZ2.
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F0045(S) demonstrates enantioselectivity, with the (S) configuration showing significantly
higher potency than the (R) configuration due to reduced steric hindrance in the binding pocket.
Its specificity for group 1 HAs is attributed to potential steric clashes with a glycosylation site at
Asn38 and different residue conformations (e.g., Trp21, Asn49, Leu52) in group 2 HAs.

JNJ4796 Binding Mode

Crystallographic analysis of INJ4796 with HIN1 (A/Solomon Islands/3/2006) and H5N1
(A/Vietnam/1203/2004) HAs shows it also settles into the conserved hydrophobic groove in the
HA stem. It occupies the same site as the heavy chain of the bnAb CR6261. Key interactions
include:

o CH-1t Interactions: JNJ4796's binding is heavily reliant on a series of CH-Tt interactions with
residues in the binding pocket.

o Hydrophobic Interactions: The molecule makes extensive hydrophobic contacts within the
pocket.

Similar to F0045(S), the inability of INJ4796 to bind group 2 HAs is due to the presence of a
glycosylation site at HA1 Asn38 and substitutions of key residues in the binding pocket that
would lead to steric hindrance.

Comparative Insights

The binding mode of F0045(S) is described as "strikingly similar” to that of the B, C, and D
rings of the larger INJ4796 molecule. Specifically, the interactions made by the C ring of
F0045(S) are analogous to those made by the D ring of INJ4796. This structural overlap in
their binding modes confirms a common mechanism of inhibition. However, JNJ4796 has a
larger footprint, burying a greater surface area upon binding, which may contribute to its
generally higher potency as reflected in the EC50 values.

Experimental Protocols

The data presented in this guide are primarily derived from the following experimental
methodologies:

X-ray Crystallography
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e Objective: To determine the three-dimensional structure of the small molecules in complex
with the HA protein.

e Protocol: Recombinant HA trimers (e.g., H1/PR8 for F0045(S) and H1/SI06 for INJ4796)
were co-crystallized with the respective compounds. X-ray diffraction data were collected
from the resulting crystals. The structures were then solved and refined to high resolution
(e.g., 2.69 A for F0045(S)-HA complex and 2.72 A for INJ4796-HA complex) to visualize the
precise molecular interactions between the inhibitor and the HA protein.

Surface Plasmon Resonance (SPR)

» Objective: To measure the binding kinetics and affinity (KD) of the small molecules to the HA
protein.

e Protocol: The binding of varying concentrations of F0045(S) (from 200 nM to 250 uM) to
different H1 HA subtypes was measured using SPR. This technique allows for the
determination of association (kon) and dissociation (koff) rates, from which the equilibrium
dissociation constant (KD) is calculated. The improved KD for FO045(S) compared to its (R)-
enantiomer was found to be primarily due to a significantly slower dissociation rate.

High-Throughput Screening (HTS)

» Objective: To identify initial hit compounds from a large chemical library.

» Protocol: F0045(S) was identified by screening a library of approximately 72,000 compounds
using a fluorescence polarization (FP) assay. This assay utilized a probe designed from a
cyclic peptide (P7) that is known to bind to the HA stem. JNJ4796 was discovered by
screening a library of over 500,000 molecules for their ability to displace a protein mimic of
the bnAb CR6261 from the HA stem.

Visualizing the Binding Interactions

The following diagrams, generated using DOT language, illustrate the binding site and key
molecular interactions.
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Caption: F0045(S) and JNJ4796 bind a conserved pocket in the HA stem.
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Caption: Comparison of key binding interactions for FO045(S) and JNJ4796.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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